5-Chloro-6-[(2-oxo-1-pyrrolidinyl)methyl]-2,4(1H,3H)-pyrimidinedione
Overview
Description
5-Chloro-6-((2-oxopyrrolidin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione, also known as Tipiracil Impurity, is a chemical compound that is often encountered as an impurity in the synthesis of Tipiracil. Tipiracil is a thymidine phosphorylase inhibitor used in combination with trifluridine for the treatment of metastatic colorectal cancer. The presence of impurities like 5-Chloro-6-((2-oxopyrrolidin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione can affect the efficacy and safety of pharmaceutical products, making its study and control crucial in the pharmaceutical industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-((2-oxopyrrolidin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione typically involves the reaction of 5-chlorouracil with 2-oxopyrrolidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product while minimizing the formation of by-products. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate, to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 5-Chloro-6-((2-oxopyrrolidin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione is scaled up using large reactors and optimized reaction conditions to maximize yield and purity. The process involves careful monitoring of reaction parameters, such as temperature, pressure, and reaction time, to ensure consistent product quality. Purification steps, such as crystallization or chromatography, are employed to isolate the compound from impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-((2-oxopyrrolidin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives.
Scientific Research Applications
5-Chloro-6-((2-oxopyrrolidin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: The compound is used as a reference standard in analytical chemistry to identify and quantify impurities in pharmaceutical formulations.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to understand its role as an impurity in drug formulations and its impact on drug safety and efficacy.
Industry: The compound is used in the development and optimization of synthetic routes for the production of Tipiracil and related compounds.
Mechanism of Action
The mechanism of action of 5-Chloro-6-((2-oxopyrrolidin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione is not well-documented, as it is primarily studied as an impurity rather than an active pharmaceutical ingredient. its structural similarity to Tipiracil suggests that it may interact with similar molecular targets, such as thymidine phosphorylase. Further research is needed to elucidate its specific molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
Tipiracil: The parent compound from which 5-Chloro-6-((2-oxopyrrolidin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione is derived.
5-Chlorouracil: A precursor in the synthesis of the compound.
2-Oxopyrrolidine: Another precursor used in the synthesis.
Uniqueness
5-Chloro-6-((2-oxopyrrolidin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione is unique due to its specific structure and role as an impurity in the synthesis of Tipiracil. Its presence and control are critical in ensuring the quality and safety of pharmaceutical products containing Tipiracil.
Properties
IUPAC Name |
5-chloro-6-[(2-oxopyrrolidin-1-yl)methyl]-1H-pyrimidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O3/c10-7-5(11-9(16)12-8(7)15)4-13-3-1-2-6(13)14/h1-4H2,(H2,11,12,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCXLSJLYSFBTDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2=C(C(=O)NC(=O)N2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601159656 | |
Record name | 5-Chloro-6-[(2-oxo-1-pyrrolidinyl)methyl]-2,4(1H,3H)-pyrimidinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601159656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2101241-71-6 | |
Record name | 5-Chloro-6-[(2-oxo-1-pyrrolidinyl)methyl]-2,4(1H,3H)-pyrimidinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2101241-71-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-6-[(2-oxo-1-pyrrolidinyl)methyl]-2,4(1H,3H)-pyrimidinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601159656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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